molecular formula C28H23N3O4 B12031278 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 765278-19-1

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12031278
CAS No.: 765278-19-1
M. Wt: 465.5 g/mol
InChI Key: KHUZXKWKQRRXHH-RDRPBHBLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Ethylanilino Intermediate: This step involves the reaction of ethylaniline with an appropriate acylating agent under controlled conditions to form the ethylanilino intermediate.

    Acetylation: The ethylanilino intermediate undergoes acetylation using an oxoacetylating agent to form the oxoacetyl derivative.

    Carbohydrazonoylation: The oxoacetyl derivative is then reacted with a carbohydrazonoylating agent to form the carbohydrazonoyl intermediate.

    Coupling with 1-Naphthoate: Finally, the carbohydrazonoyl intermediate is coupled with 1-naphthoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its rarity and primary use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthoate moieties, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is unique due to its specific structural features, including the presence of the naphthoate moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

765278-19-1

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C28H23N3O4/c1-2-19-10-14-22(15-11-19)30-26(32)27(33)31-29-18-20-12-16-23(17-13-20)35-28(34)25-9-5-7-21-6-3-4-8-24(21)25/h3-18H,2H2,1H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

KHUZXKWKQRRXHH-RDRPBHBLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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